molecular formula C20H38O6 B14729176 Bis(2-ethylhexyl) (R(R*,R*))-tartrate CAS No. 13318-07-5

Bis(2-ethylhexyl) (R(R*,R*))-tartrate

Cat. No.: B14729176
CAS No.: 13318-07-5
M. Wt: 374.5 g/mol
InChI Key: UQKDJFLNVHKDRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2-ethylhexyl) (R(R*,R*))-tartrate is an organic compound that belongs to the class of esters. It is derived from tartaric acid and 2-ethylhexanol. This compound is known for its unique stereochemistry, which plays a crucial role in its chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-ethylhexyl) (R(R*,R*))-tartrate typically involves the esterification of tartaric acid with 2-ethylhexanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound is carried out in large reactors where the reactants are mixed and heated. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products. The final product is purified through crystallization or other separation techniques to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

Bis(2-ethylhexyl) (R(R*,R*))-tartrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced forms of the ester.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Bis(2-ethylhexyl) (R(R*,R*))-tartrate has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically pure compounds.

    Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.

    Industry: It is used in the production of plasticizers, which are added to polymers to increase their flexibility and durability.

Mechanism of Action

The mechanism by which Bis(2-ethylhexyl) (R(R*,R*))-tartrate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The stereochemistry of the compound allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) phthalate: A commonly used plasticizer with similar ester groups but different core structure.

    Bis(2-ethylhexyl) tetrabromophthalate: Another plasticizer with brominated aromatic rings, used for its flame-retardant properties.

Uniqueness

Bis(2-ethylhexyl) (R(R*,R*))-tartrate is unique due to its chiral nature, which imparts specific stereochemical properties that are not present in other similar compounds. This makes it particularly valuable in applications requiring enantiomeric purity and specific molecular interactions.

Properties

CAS No.

13318-07-5

Molecular Formula

C20H38O6

Molecular Weight

374.5 g/mol

IUPAC Name

bis(2-ethylhexyl) 2,3-dihydroxybutanedioate

InChI

InChI=1S/C20H38O6/c1-5-9-11-15(7-3)13-25-19(23)17(21)18(22)20(24)26-14-16(8-4)12-10-6-2/h15-18,21-22H,5-14H2,1-4H3

InChI Key

UQKDJFLNVHKDRR-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(=O)C(C(C(=O)OCC(CC)CCCC)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.